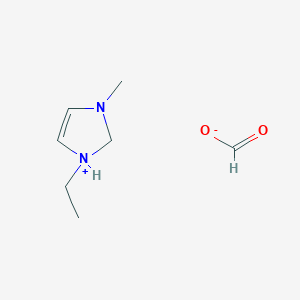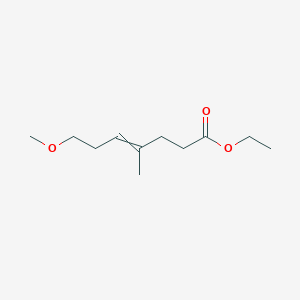
Ethyl 7-methoxy-4-methylhept-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-methoxy-4-methylhept-4-enoate is an organic compound with the molecular formula C11H20O3 It is an ester, specifically an α,β-unsaturated carboxylic ester, characterized by the presence of a double bond conjugated to the ester carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 7-methoxy-4-methylhept-4-enoate can be synthesized through several methods. One common approach involves the esterification of 7-methoxy-4-methylhept-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
化学反応の分析
Types of Reactions
Ethyl 7-methoxy-4-methylhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be employed for substitution reactions.
Major Products Formed
Oxidation: 7-methoxy-4-methylhept-4-enoic acid or 7-methoxy-4-methylheptan-4-one.
Reduction: 7-methoxy-4-methylheptanol or 7-methoxy-4-methylheptane.
Substitution: Various amides or substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 7-methoxy-4-methylhept-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of ethyl 7-methoxy-4-methylhept-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The α,β-unsaturated ester moiety can also participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems.
類似化合物との比較
Ethyl 7-methoxy-4-methylhept-4-enoate can be compared with other similar compounds such as:
Ethyl 7-methoxyheptanoate: Lacks the double bond, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methylhept-4-enoate:
特性
CAS番号 |
651332-04-6 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
ethyl 7-methoxy-4-methylhept-4-enoate |
InChI |
InChI=1S/C11H20O3/c1-4-14-11(12)8-7-10(2)6-5-9-13-3/h6H,4-5,7-9H2,1-3H3 |
InChIキー |
ZVVXSEYFDVMSQW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(=CCCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Nitrophenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15160079.png)
![(3S,4S)-1-(3-Methoxypropyl)-4-{[(E)-(4-methylpentan-2-ylidene)amino]methyl}piperidin-3-ol](/img/structure/B15160085.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B15160099.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)
![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)
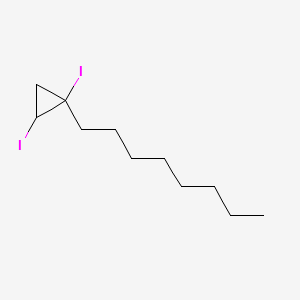
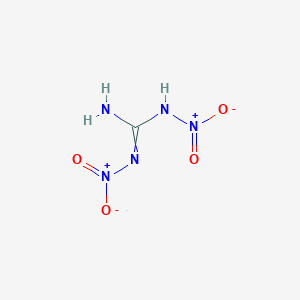
![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)
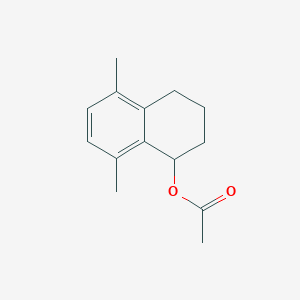
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)
![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
